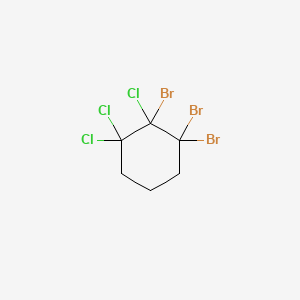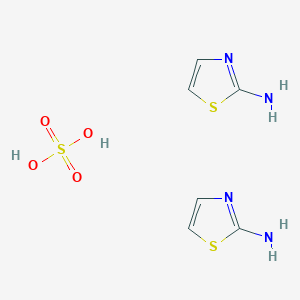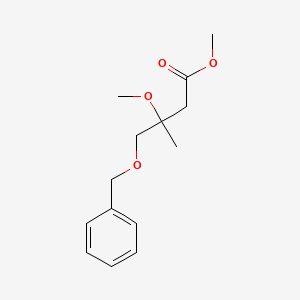
Tribromotrichlorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribromotrichlorocyclohexane is a chemical compound with the molecular formula C6H6Br3Cl3 It is a halogenated cyclohexane derivative, characterized by the presence of three bromine atoms and three chlorine atoms attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tribromotrichlorocyclohexane typically involves the halogenation of cyclohexane. The process can be carried out through the following steps:
Bromination: Cyclohexane is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms into the cyclohexane ring.
Chlorination: The brominated cyclohexane is then subjected to chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Tribromotrichlorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of cyclohexane derivatives with different functional groups.
Reduction: Formation of less halogenated cyclohexane derivatives.
Oxidation: Formation of cyclohexane derivatives with oxygen-containing functional groups.
科学的研究の応用
Tribromotrichlorocyclohexane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of tribromotrichlorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Hexabromocyclododecane (HBCD): Another brominated flame retardant with a similar structure but different halogenation pattern.
Tetrabromobisphenol A (TBBPA): A brominated compound used as a flame retardant with different chemical properties.
Uniqueness
Tribromotrichlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and chlorine atoms makes it versatile for various applications, distinguishing it from other halogenated compounds.
特性
CAS番号 |
30554-73-5 |
|---|---|
分子式 |
C6H6Br3Cl3 |
分子量 |
424.2 g/mol |
IUPAC名 |
1,1,2-tribromo-2,3,3-trichlorocyclohexane |
InChI |
InChI=1S/C6H6Br3Cl3/c7-4(8)2-1-3-5(10,11)6(4,9)12/h1-3H2 |
InChIキー |
XEWVENACMFDEBQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C(C1)(Br)Br)(Cl)Br)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)




![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
![(3AR,4R,5R,6AS)-5-((tert-butyldimethylsilyl)oxy)-4-((3S,5S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cy clopenta[b]furan-2-one](/img/structure/B13835981.png)
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)



![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
